molecular formula C23H22N4O2 B262535 N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide

Cat. No. B262535
M. Wt: 386.4 g/mol
InChI Key: WVXXRAXTBVMPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide, also known as BMBMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide in its various applications is not fully understood. In anticancer studies, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways. In material science, this compound has been used as a ligand for the coordination of metal ions, leading to the formation of functionalized materials. In environmental science, this compound has been explored as a photocatalyst for the degradation of organic pollutants through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. In anticancer studies, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, with no significant toxicity observed in normal cells. In material science, this compound has been used to synthesize functionalized materials with unique properties such as high surface area and porosity. In environmental science, this compound has been shown to effectively degrade organic pollutants under UV light.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its limited solubility in certain solvents and its potential toxicity in high concentrations.

Future Directions

For the research and development of N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide include the exploration of its potential applications in nanotechnology, catalysis, and drug delivery. In nanotechnology, this compound can be used as a building block for the synthesis of nanomaterials with unique properties such as high stability and biocompatibility. In catalysis, this compound can be explored as a potential catalyst for various chemical reactions. In drug delivery, this compound can be used as a carrier for the targeted delivery of drugs to specific cells or tissues.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications such as medicinal chemistry, material science, and environmental science. Its unique properties and potential applications make it an exciting area of research for the future.

Synthesis Methods

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4-ethylphenol and 6-methyl-1,2,3-benzotriazole. The final step involves the reaction of the resulting product with benzoyl chloride. The purity and yield of this compound can be improved through various purification techniques such as column chromatography.

Scientific Research Applications

N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide has been explored for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, this compound has been used as a building block for the synthesis of functionalized materials such as metal-organic frameworks. In environmental science, this compound has been explored as a potential photocatalyst for the degradation of organic pollutants.

properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H22N4O2/c1-4-16-9-11-17(12-10-16)27-25-20-13-15(2)19(14-21(20)26-27)24-23(28)18-7-5-6-8-22(18)29-3/h5-14H,4H2,1-3H3,(H,24,28)

InChI Key

WVXXRAXTBVMPAE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4OC)C

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=CC=C4OC)C

Origin of Product

United States

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